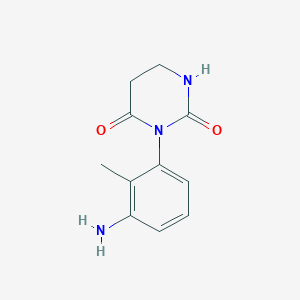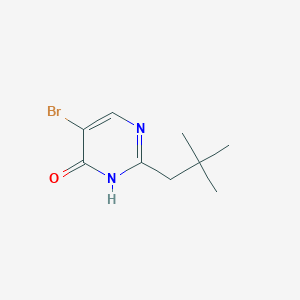
5-Bromo-2-(2,2-dimethylpropyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2,2-dimethylpropyl)-3,4-dihydropyrimidin-4-one is a chemical compound with a unique structure that includes a bromine atom and a dimethylpropyl group attached to a dihydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2-dimethylpropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2-dimethylpropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidinones .
Scientific Research Applications
5-Bromo-2-(2,2-dimethylpropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2-dimethylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylpropyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(2,2-dimethylpropyl)benzamide: Similar in structure but with a chloro group instead of a dihydropyrimidinone ring.
5-Bromo-2-(2,2-dimethylpropoxy)carbonylphenylboronic acid: Contains a boronic acid group, making it useful in different types of chemical reactions.
Uniqueness
5-Bromo-2-(2,2-dimethylpropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-2-(2,2-dimethylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13BrN2O/c1-9(2,3)4-7-11-5-6(10)8(13)12-7/h5H,4H2,1-3H3,(H,11,12,13) |
InChI Key |
QZOCBZPRTWASQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


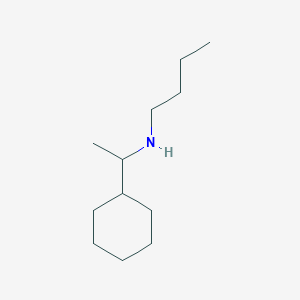
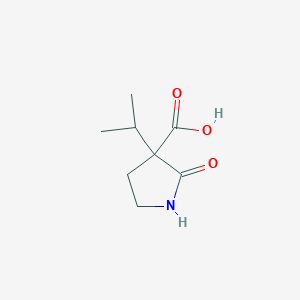
![3,5-dichloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B13232853.png)
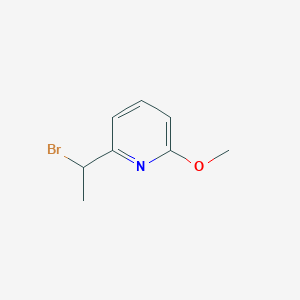
![[2-(Cycloheptylamino)ethyl]diethylamine](/img/structure/B13232859.png)
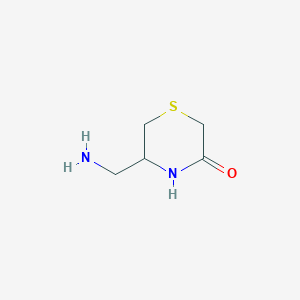
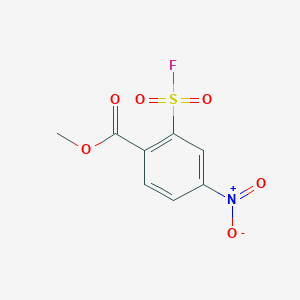
![[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride](/img/structure/B13232899.png)
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride](/img/structure/B13232904.png)
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B13232915.png)
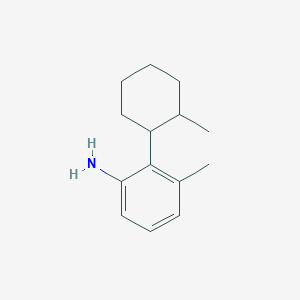
![({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13232918.png)

